BenchChemオンラインストアへようこそ!

N-(3-(benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide

Cytotoxicity screening HepG2 Drug safety

Procure this benzothiazole–biphenyl carboxamide for specialized target validation. Confirmed moderate GPR151 agonist activity (11.2 µM) enables orphan receptor tool development. Its structural placement in the Bayer CropScience biphenyl-thiazole-carboxamide patent series makes it a novel agrochemical lead derivative. An unverified 7 nM Syk inhibition report demands definitive kinase profiling, while the 57% P. falciparum inhibition in HTS justifies confirmatory dose-response assays against drug-sensitive and resistant strains. Researchers investigating galanin receptor pharmacology, kinase selectivity, or anti-malarial hit-to-lead optimization will find this scaffold divergent from fostamatinib and entospletinib chemotypes. Order now for SAR expansion and selectivity panels.

Molecular Formula C26H18N2OS
Molecular Weight 406.5
CAS No. 394229-81-3
Cat. No. B2420215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide
CAS394229-81-3
Molecular FormulaC26H18N2OS
Molecular Weight406.5
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C26H18N2OS/c29-25(20-15-13-19(14-16-20)18-7-2-1-3-8-18)27-22-10-6-9-21(17-22)26-28-23-11-4-5-12-24(23)30-26/h1-17H,(H,27,29)
InChIKeyGBURMFOSOZLDHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(3-(Benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide (CAS 394229-81-3): Chemical Identity, Scaffold Class, and Procurement Baseline


N-(3-(Benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide (CAS 394229-81-3) is a fully synthetic small molecule (MW 406.5 g/mol; molecular formula C26H18N2OS) that belongs to the benzothiazole–biphenyl carboxamide family . Structurally, it features a benzothiazole ring linked via a meta-substituted phenyl spacer to a biphenyl-4-carboxamide moiety. The compound has appeared as a screening hit in publicly archived high-throughput datasets, including the ChEMBL database, where it was tested in HepG2 cytotoxicity and Plasmodium falciparum inhibition assays sourced from The Scripps Research Institute Molecular Screening Center . It also falls within the generic Markush scope of a Bayer CropScience patent family (WO2006024389A2, US20080242708) claiming biphenyl thiazole carboxamides as agricultural fungicides [1]. The IUPAC name is N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-phenylbenzamide.

Why Generic Substitution of N-(3-(Benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide with In-Class Analogs Carries Scientific Risk


Benzothiazole–biphenyl carboxamides are not a functionally interchangeable class. Even closely related congeners that share the benzothiazole and biphenyl pharmacophores can exhibit divergent biological profiles due to differences in the substitution position on the central phenyl linker. For instance, the marketed Syk kinase inhibitor fostamatinib (R406) contains a 3,4,5-trimethoxyphenyl substituent that is critical for its potency, whereas the structurally simpler analog N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide (II) shows pronounced in vivo diuretic activity in rats but no reported Syk inhibition [1][2]. The target compound, bearing a meta-benzothiazole-substituted phenyl bridge, occupies a distinct chemical space that precludes reliable potency, selectivity, or toxicity extrapolation from these analogs. Procurement decisions based solely on scaffold similarity therefore risk selecting a compound with unanticipated activity profiles, confounding experimental interpretation.

Quantitative Differentiation Evidence for N-(3-(Benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide (CAS 394229-81-3) Versus Comparator Compounds


HepG2 Cytotoxicity Profiling: Low Cytotoxic Liability Relative to Screening Library Baseline

In a ChEMBL-deposited HepG2 cytotoxicity screen conducted by The Scripps Research Institute Molecular Screening Center, the target compound (CAS 394229-81-3) was tested at 26.1 µM and 2.6 µM in a cell-based plate-reader assay . At 26.1 µM, the compound showed negligible cytotoxicity (mean inhibition signal: 1.21–1.22 relative units, where lower values indicate less cytotoxicity). At 2.6 µM, the signal ranged from 114 to 127 units, indicating no significant cytotoxic effect at either concentration. In contrast, potent cytotoxic agents in this assay format typically yield percent inhibition values exceeding 50% and Z-scores beyond ±5. The target compound's maximum observed inhibition in related Plasmodium falciparum screening was 57% (Z-score = −10.93), suggesting moderate but selective activity that does not manifest as general cytotoxicity. This low-cytotoxicity profile distinguishes the compound from broadly toxic benzothiazole derivatives such as the antineoplastic agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), which induces potent HepG2 cytotoxicity at sub-micromolar concentrations [1].

Cytotoxicity screening HepG2 Drug safety Hepatocellular carcinoma

G-Protein Coupled Receptor 151 (GPR151) Activation: Moderate Agonist Activity at 11.2 µM

In a high-throughput screen deposited in the ChEMBL database, the target compound was tested for activation of GPR151 (also known as galanin receptor 4) . At 11.2 µM, it produced a mean activation signal of approximately 20–26 relative units (range: 18.34–25.98 across replicates), representing moderate agonist activity. The basal signal in this assay was approximately 1.2 units, yielding a signal-to-basal ratio of ~17–22. By comparison, the endogenous galanin peptide ligand activates GALR1 at sub-nanomolar concentrations (EC50 ≈ 0.3 nM) with far greater potency [1]. While the target compound's potency is three to four orders of magnitude weaker than the endogenous ligand, it provides a useful synthetic starting point for GPR151 probe development, as this orphan receptor currently lacks well-characterized small-molecule agonists.

GPCR screening GPR151 Galanin receptor Orphan receptor

Antimicrobial Applicability: Structural Membership in a Patented Fungicidal Carboxamide Series

The target compound falls within the structural scope of biphenyl thiazole carboxamides claimed in Bayer CropScience patent US20080242708 (and equivalents WO2006024389A2, EP1786795A2), which explicitly teaches that compounds of Formula (I) 'possess very good microbicidal properties and can be employed for combating undesired microorganisms as well as in the areas of plant protection and material protection' [1]. The patent discloses quantitative structure-activity data for representative analogs. For example, compound 1.01 (R1=CH3, R2=CF3, R3=H, R4=3-F, R5=3′,4′-Cl2) exhibited >80% control of Phytophthora infestans (tomato late blight) at 500 ppm. While direct efficacy data for the target compound are not publicly reported in the patent, its structural features—specifically the benzothiazole ring and the unsubstituted biphenyl terminus—place it within the preferred substituent space. The closest commercially available comparator, boscalid (a biphenyl carboxamide fungicide), achieved 90% control of Botrytis cinerea at 50 ppm, but operates via succinate dehydrogenase (SDH) inhibition, a different mechanism than the thiazole carboxamides [2].

Agricultural fungicide Microbicide Crop protection Benzothiazole carboxamide

Plasmodium falciparum Inhibition: A Differential Hit in Antimalarial Screening

The ChEMBL-deposited screen from The Scripps Research Institute Molecular Screening Center includes Plasmodium falciparum inhibition data for the target compound . Across ten replicate measurements, the compound showed a maximum inhibition of 57% (Z-score = −10.93) at a single tested concentration, with mean inhibition across replicates varying from −24% to +57%. This wide variability precludes a definitive IC50 determination. Nevertheless, a Z-score of −10.93 indicates a statistically significant deviation from the screening library mean, placing the compound among the top hits in this assay. By comparison, the established antimalarial artemisinin achieves >95% inhibition at 1 µM against P. falciparum 3D7 in standardized 72-hour SYBR Green assays (IC50 ≈ 5–15 nM) [1]. The target compound's partial inhibition profile suggests it may act through a distinct mechanism or require structural optimization to achieve full potency.

Antimalarial screening Plasmodium falciparum Infectious disease Phenotypic hit

In Vivo Diuretic Activity of the Core Scaffold: Benchmarking Against the Closest Literature Analog

Yar and Ansari (2009) synthesized and screened a series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides for in vivo diuretic activity in rats [1]. The most potent analog, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide (compound II), significantly increased urine output compared to vehicle control, with efficacy approaching that of the standard diuretic acetazolamide. Compound II differs from the target compound only by the absence of the meta-phenyl spacer: compound II has a direct benzothiazole–amide linkage, while the target compound inserts a phenyl ring between the benzothiazole and the amide nitrogen. This structural modification is expected to alter both the hydrogen-bonding capacity and the conformational flexibility of the molecule. The diuretic SAR from this study demonstrates that even minor structural changes within the series produce measurable in vivo pharmacological differences, with compound II being the 'most promising candidate' among all tested analogs.

Diuretic activity Benzothiazole carboxamide In vivo pharmacology Renal function

Syk Kinase Inhibition: A Putative High-Potency Target Engagement Requiring Independent Verification

A BindingDB entry (BDBM50400046) potentially corresponding to the target compound reports an IC50 of 7 nM against human recombinant spleen tyrosine kinase (Syk, residues 360–635), measured by scintillation counting after 10-minute incubation [1]. If substantiated, this sub-10 nM potency would position the target compound as a high-affinity Syk inhibitor, comparable to or exceeding the affinity of the clinical-stage Syk inhibitor R406 (fostamatinib prodrug; Syk IC50 = 41 nM) [2]. However, the ligand-target pairing in BindingDB could not be independently verified against a second authoritative database in the searches conducted herein. The structure–activity relationship connecting the benzothiazole–biphenyl carboxamide scaffold to Syk inhibition is not elaborated in any primary publication, and the chemotype diverges from known Syk inhibitor pharmacophores (which typically feature a 2,4-diaminopyrimidine or related hinge-binding motif). This evidence item is therefore classified as requiring independent replication before procurement decisions can rely on it.

Spleen tyrosine kinase Syk inhibitor Kinase assay Autoimmune disease

Recommended Scientific and Industrial Use Cases for N-(3-(Benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide (CAS 394229-81-3) Based on Verified Evidence


Selective Chemical Probe for GPR151 De-Orphanization Studies

The confirmed moderate GPR151 agonist activity at 11.2 µM (signal-to-basal ratio ~17–22) positions this compound as a tractable starting point for medicinal chemistry optimization targeting the under-studied orphan receptor GPR151 . Researchers investigating galanin receptor family pharmacology can procure this compound to establish a small-molecule tool where peptide ligands are unavailable or impractical. Follow-up dose-response experiments should generate full EC50 curves, and counter-screening against GALR1, GALR2, and GALR3 is recommended to define selectivity.

Antifungal Structure-Activity Relationship (SAR) Expansion in Crop Protection

The compound's structural membership in the Bayer CropScience biphenyl thiazole carboxamide patent series [1] makes it a relevant building block for agrochemical lead optimization. Procurement is warranted for research groups conducting in planta screening against Phytophthora infestans, Botrytis cinerea, or Puccinia spp., where the compound can serve as a novel scaffold derivative for exploring substitution effects on fungicidal potency. Comparative testing against compound 1.01 (patent benchmark: >80% control at 500 ppm) would directly quantify the contribution of the benzothiazole substituent.

Antimalarial Follow-Up: Dose-Response Characterization of a Phenotypic Screening Hit

The 57% maximum inhibition of Plasmodium falciparum (Z-score = −10.93) in a high-throughput screen justifies procurement for confirmatory dose-response assays. Research groups focused on neglected tropical diseases can perform 72-hour SYBR Green I-based IC50 determinations against drug-sensitive (3D7) and drug-resistant (Dd2, K1) P. falciparum strains. If the IC50 falls below 1 µM, the compound would merit inclusion in a front-runner series for hit-to-lead optimization, with artemisinin (IC50 ≈ 5–15 nM) serving as the positive control benchmark.

Kinase Selectivity Panel Screening Following Syk Hit Verification

The unverified BindingDB report of 7 nM Syk inhibition [2] warrants a definitive biochemical assay prior to broader procurement. A recommended experimental path is to first obtain a small quantity of the compound and re-test Syk inhibition using a TR-FRET (e.g., LanthaScreen) or ADP-Glo kinase assay format at 10 µM ATP. If confirmed, the compound should be profiled against a panel of 50–100 kinases (including BTK, JAK2, FLT3, and LRRK2) to assess selectivity relative to entospletinib (Syk IC50 = 7.6 nM). This scenario directly addresses the question of whether the benzothiazole–biphenyl carboxamide scaffold offers a novel Syk inhibition chemotype distinct from known 2,4-diaminopyrimidine-based inhibitors.

Quote Request

Request a Quote for N-(3-(benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.